4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring with two hydroxyl groups and two piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- typically involves multiple steps, starting from cyclohexene. The hydroxyl groups are introduced through oxidation reactions, while the piperidinyl groups are added via substitution reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,2-dione, while reduction could produce cyclohexane-1,2-diol derivatives.
Scientific Research Applications
4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: A simpler compound with similar hydroxyl groups but lacking the piperidinyl groups.
Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: Another derivative with different substituents on the cyclohexene ring.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
137866-74-1 |
---|---|
Molecular Formula |
C16H30Cl2N2O2 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-3,6-di(piperidin-1-yl)cyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O2.2ClH/c19-15-13(17-9-3-1-4-10-17)7-8-14(16(15)20)18-11-5-2-6-12-18;;/h7-8,13-16,19-20H,1-6,9-12H2;2*1H/t13-,14-,15+,16+;;/m1../s1 |
InChI Key |
OVMCATMUVQXWLT-VGQSLNHCSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCCCC3.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2C=CC(C(C2O)O)N3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.